molecular formula C7H15N B7819055 (2S,6S)-2,6-dimethylpiperidine

(2S,6S)-2,6-dimethylpiperidine

Cat. No.: B7819055
M. Wt: 113.20 g/mol
InChI Key: SDGKUVSVPIIUCF-BQBZGAKWSA-N
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Description

(2S,6S)-2,6-dimethylpiperidine is a chiral organic compound belonging to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom The (2S,6S) configuration indicates the specific stereochemistry of the molecule, where both methyl groups are positioned on the same side of the piperidine ring

Scientific Research Applications

(2S,6S)-2,6-dimethylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-dimethylpiperidine can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2,6-dimethylpyridine. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the asymmetric reduction of 2,6-dimethylpyridine using chiral catalysts to obtain the desired (2S,6S) configuration.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The choice of catalyst, pressure, temperature, and solvent are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Functionalized piperidine derivatives with different substituents on the nitrogen or carbon atoms.

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-dimethylpiperidine depends on its specific application. In biological systems, it may act as a ligand binding to specific receptors, influencing signaling pathways and physiological responses. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-2,6-dimethylpiperidine: The enantiomer of (2S,6S)-2,6-dimethylpiperidine, with opposite stereochemistry.

    2,6-dimethylpiperidine: The racemic mixture containing both (2S,6S) and (2R,6R) enantiomers.

    2,6-dimethylpyridine: The precursor used in the synthesis of this compound.

Uniqueness

The (2S,6S) configuration of 2,6-dimethylpiperidine imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This stereochemistry can be crucial in applications requiring high enantioselectivity, such as in the synthesis of chiral drugs or in asymmetric catalysis.

Properties

IUPAC Name

(2S,6S)-2,6-dimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGKUVSVPIIUCF-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@@H](N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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